
N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring, a morpholine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Morpholine Ring: The pyrazole intermediate can then be reacted with morpholine under suitable conditions.
Acylation: The final step involves the acylation of the pyrazole-morpholine intermediate with 3,4-dimethylphenylacetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C21H24N4O2
- Molecular Weight : 380.44 g/mol
Properties Table
Property | Value |
---|---|
IUPAC Name | N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide |
InChI Key | FSPFCVVSUHGVQV-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Gram-positive bacteria .
Antimicrobial Activity Table
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
4a | 0.22 | Bactericidal |
5a | 0.25 | Bactericidal |
7b | 0.20 | Bactericidal |
10 | 0.30 | Fungicidal |
Anticancer Potential
The compound is also being evaluated for its anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrazole-based compounds exhibited significant antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) .
Case Study: Antiproliferative Activity
In a recent study, several pyrazole derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines:
- Cell Lines Tested : A375 (melanoma), MCF-7 (breast), DU145 (prostate)
- Findings : Some compounds showed IC50 values indicative of strong anticancer activity, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types.
Enzyme Inhibition
Research has also focused on the enzyme-inhibitory potential of pyrazole derivatives. For example, studies have shown that certain derivatives can inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial for conditions like gout .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: can be compared with other acetamide derivatives, pyrazole derivatives, and morpholine-containing compounds.
Unique Features: The combination of the pyrazole ring, morpholine ring, and phenyl group in this compound may confer unique chemical and biological properties compared to other similar compounds.
Highlighting Uniqueness
Structural Uniqueness: The specific arrangement of functional groups in this compound may result in unique reactivity and interaction with biological targets.
Functional Uniqueness:
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound belonging to the pyrazole derivative class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved by reacting a hydrazine derivative with a 1,3-diketone.
- Substitution Reactions : The introduction of the 3-morpholino and 3,4-dimethylphenyl groups occurs through nucleophilic substitution.
- Acetylation : The final step involves acetylation to yield the acetamide group.
These steps can be optimized for yield and purity using various techniques such as chromatography .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented extensively. A related compound was found to disrupt bacterial cell membranes, leading to cell lysis . This suggests that this compound may also possess similar properties.
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors involved in pain and inflammation signaling.
Case Study 1: Anticancer Effects
In a controlled study involving various pyrazole derivatives, researchers found that this compound exhibited IC50 values comparable to established anticancer drugs against several cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the efficacy .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound using an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain scores in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Research Findings Summary Table
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-8-9-20(14-18(17)2)24-22(28)16-27-15-21(19-6-4-3-5-7-19)23(25-27)26-10-12-29-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKWWQMATQBBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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